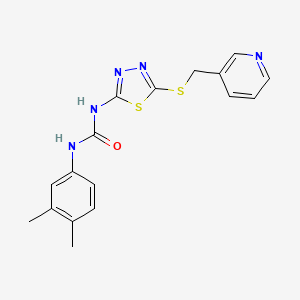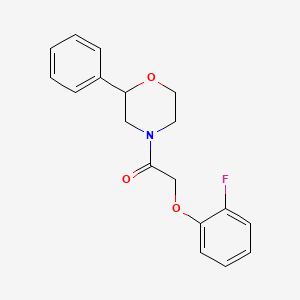
1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structural features of this compound, such as the presence of a thiadiazole ring and a urea moiety, contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:
-
Formation of the Thiadiazole Ring:
- The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
- Example: Reacting thiosemicarbazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
-
Attachment of the Pyridin-3-ylmethyl Group:
- The thiadiazole intermediate is then reacted with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the pyridin-3-ylmethyl group.
-
Formation of the Urea Derivative:
- The final step involves the reaction of the substituted thiadiazole with 3,4-dimethylphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods:
- Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Types of Reactions:
-
Oxidation:
- The thiadiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
-
Reduction:
- Reduction of the thiadiazole ring can yield thiourea derivatives.
- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Substitution:
- The aromatic rings in the compound can undergo electrophilic substitution reactions.
- Common reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products:
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Thiourea derivatives.
- Substitution products: Halogenated or nitrated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology:
- Investigated for its potential as an antimicrobial and antifungal agent.
- Studied for its inhibitory effects on certain enzymes.
Medicine:
- Explored for its potential as an anticancer agent due to its ability to interfere with cell proliferation pathways.
- Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
作用机制
The biological activity of 1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is primarily attributed to its ability to interact with various molecular targets. The thiadiazole ring and urea moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
相似化合物的比较
- 1-(3,4-Dimethylphenyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- 1-(3,4-Dimethylphenyl)-3-(5-((pyridin-4-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea
Comparison:
- The position of the pyridinyl group (2-, 3-, or 4-position) can significantly affect the compound’s reactivity and biological activity.
- The presence of different substituents on the phenyl ring can also influence the compound’s properties, such as solubility and binding affinity to biological targets.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c1-11-5-6-14(8-12(11)2)19-15(23)20-16-21-22-17(25-16)24-10-13-4-3-7-18-9-13/h3-9H,10H2,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLUKBAJRWFPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2878946.png)
![5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride](/img/structure/B2878948.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2878952.png)

![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxolane-3-carboxamide](/img/structure/B2878954.png)

![3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2878958.png)


![2-[(4-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2878964.png)

